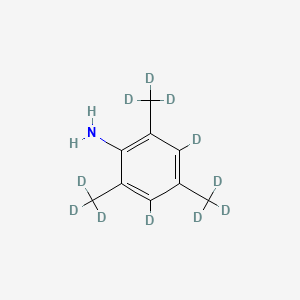

2,4,6-Trimethylbenzeneamine-d11

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C9H13N |

|---|---|

分子量 |

146.27 g/mol |

IUPAC 名称 |

3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline |

InChI |

InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D |

InChI 键 |

KWVPRPSXBZNOHS-JXCHDVSKSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])N)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |

规范 SMILES |

CC1=CC(=C(C(=C1)C)N)C |

产品来源 |

United States |

Foundational & Exploratory

2,4,6-Trimethylbenzeneamine-d11 CAS number and molecular weight

This technical guide provides comprehensive information on 2,4,6-Trimethylbenzeneamine-d11, a deuterated analog of 2,4,6-Trimethylaniline (B148799). This isotopically labeled compound is a crucial tool for researchers and scientists, particularly in the fields of drug metabolism studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.

Physicochemical Properties and Identification

This compound is a stable, isotopically labeled form of 2,4,6-trimethylaniline where eleven hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in mass spectrometry analysis, while maintaining similar chemical properties.

Data Presentation: Key Quantitative Data

The key quantitative and identifying information for this compound is summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 1126138-13-3 | [1][2] |

| Molecular Formula | C₉H₂D₁₁N | [1][2][3] |

| Molecular Weight | 146.27 g/mol | [1][3] |

| Synonyms | 2,4,6-Tri(methyl-d3)-benzene-1,3-d2-amine, 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline | [1] |

| Unlabeled CAS Number | 88-05-1 | [1][4][5] |

Experimental Protocols

Detailed methodologies are essential for the effective use and analysis of isotopically labeled compounds. Below are representative experimental protocols for the synthesis and analysis of this compound.

Proposed Synthesis Protocol

The synthesis of this compound can be adapted from the established synthesis of 2,4,6-trimethylaniline, which involves the nitration of mesitylene (B46885) followed by the reduction of the nitro group.[6][7] To achieve the desired deuteration, deuterated starting materials would be required.

Step 1: Nitration of Mesitylene-d12 (B1586286)

-

Reaction Setup: In a flask maintained at a low temperature (typically below 10°C) using an ice bath, add mesitylene-d12.

-

Preparation of Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid to the mesitylene-d12 with continuous stirring.[7] The temperature must be carefully controlled to prevent side reactions and oxidation of the methyl groups.[8]

-

Reaction: Allow the reaction to proceed for several hours at the controlled temperature.

-

Work-up: After the reaction is complete, the mixture is allowed to settle, leading to the separation of the organic and acidic layers. The organic layer containing 1,3,5-trimethyl-d12-2,4,6-trinitrobenzene is separated.

Step 2: Reduction of the Nitro Group

-

Reduction: The resulting 1,3,5-trimethyl-d12-2,4,6-trinitrobenzene is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a nickel catalyst.[7]

-

Purification: The crude this compound is purified, typically by vacuum distillation, to yield the final high-purity product.

Analytical Protocol for Isotopic Purity Determination

The determination of isotopic purity is critical for deuterated standards.[9] High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for this purpose.[9][10][11]

Using High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS) is used.[12]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Analysis: Infuse the sample directly or via liquid chromatography into the mass spectrometer. Acquire full scan mass spectra in the appropriate mass range.

-

Data Analysis:

-

Extract the ion chromatograms for the deuterated compound and all potential isotopologues (molecules with fewer deuterium atoms).

-

Integrate the peaks for each isotopologue.

-

Calculate the isotopic purity by determining the relative abundance of the fully deuterated species compared to the sum of all isotopologues.[12]

-

Using Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: Dissolve a precise amount of the this compound sample and a known internal standard in a suitable deuterated solvent.

-

Analysis: Acquire a proton (¹H) NMR spectrum.

-

Data Analysis: The ¹H-NMR spectrum will show small signals for any residual protons. By comparing the integration of these signals to the signal of the known internal standard, the overall isotopic enrichment can be determined with high accuracy.

Visualizations: Workflows and Logical Relationships

Proposed Synthetic Pathway for this compound

Caption: A proposed synthetic workflow for this compound.

Analytical Workflow for Isotopic Purity Verification

Caption: A typical workflow for the analytical validation of isotopic purity.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Benzenamine, 2,4,6-trimethyl- [webbook.nist.gov]

- 5. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]

- 6. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 7. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 8. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated 2,4,6-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated 2,4,6-trimethylaniline (B148799), a valuable isotopically labeled compound for use in various research and development applications, including as an internal standard in mass spectrometry-based bioanalysis and in mechanistic studies of drug metabolism. This document outlines a robust two-stage synthetic pathway, commencing with the deuteration of mesitylene (B46885), followed by a nitration and reduction sequence. Detailed experimental protocols, data presentation in tabular format, and process visualizations are provided to enable replication and adaptation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of deuterated 2,4,6-trimethylaniline (d-TMA) proceeds through a multi-step process, beginning with the exhaustive deuteration of the starting material, mesitylene. This is followed by the introduction of a nitro group and its subsequent reduction to the corresponding aniline (B41778).

The overall synthetic scheme can be visualized as follows:

Caption: Overall synthesis pathway for deuterated 2,4,6-trimethylaniline.

Experimental Protocols

Stage 1: Perdeuteration of Mesitylene

The initial and critical step is the deuteration of mesitylene to produce mesitylene-d12, where all twelve hydrogen atoms (three on the aromatic ring and nine on the methyl groups) are replaced with deuterium (B1214612). This is achieved through a two-step process involving acid-catalyzed deuteration of the aromatic ring followed by base-catalyzed deuteration of the methyl groups.

2.1.1. Aromatic Ring Deuteration (H/D Exchange)

This procedure utilizes a strong deuterated acid to facilitate the electrophilic substitution of aromatic protons with deuterons.

-

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mesitylene.

-

Carefully add a mixture of deuterated sulfuric acid and deuterium oxide.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

After cooling to room temperature, carefully quench the reaction by pouring the mixture over ice made from D₂O.

-

Extract the organic layer with anhydrous diethyl ether.

-

Wash the organic layer with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with D₂O.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield mesitylene with deuterated aromatic positions.

-

2.1.2. Methyl Group Deuteration (Base-Catalyzed H/D Exchange)

This step employs a strong base in a deuterated solvent to deprotonate the benzylic protons of the methyl groups, which are then quenched with a deuterium source.[1][2]

-

Materials:

-

Ring-deuterated mesitylene (from step 2.1.1)

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the ring-deuterated mesitylene in DMSO-d6 in a flame-dried, argon-purged flask.

-

Add potassium tert-butoxide portion-wise at room temperature.

-

Heat the mixture to 120 °C and stir for 24 hours.[1]

-

Cool the reaction to room temperature and quench by the slow addition of D₂O.

-

Extract the product with anhydrous diethyl ether.

-

Wash the organic layer with D₂O to remove residual DMSO-d6.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield perdeuterated mesitylene (mesitylene-d12).

-

Stage 2: Synthesis of Deuterated 2,4,6-Trimethylaniline

This stage follows the established synthetic route for the non-deuterated analogue, starting from the perdeuterated mesitylene.[3][4][5][6]

2.2.1. Nitration of Perdeuterated Mesitylene

-

Materials:

-

Perdeuterated mesitylene (from step 2.1.2)

-

Fuming nitric acid (d=1.5 g/mL)

-

Concentrated sulfuric acid

-

Ice

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, prepare a mixture of fuming nitric acid and concentrated sulfuric acid, and cool it to 0 °C in an ice-salt bath.

-

Slowly add the perdeuterated mesitylene dropwise to the cooled nitrating mixture while maintaining the temperature below 10 °C.[4][5]

-

After the addition is complete, continue stirring at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid 2,4,6-trimethyl-d12-nitrobenzene will precipitate. Filter the product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

2.2.2. Reduction of Deuterated Nitrobenzene (B124822) to Deuterated Aniline

-

Materials:

-

2,4,6-Trimethyl-d12-nitrobenzene (from step 2.2.1)

-

Granulated tin (Sn)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

-

Procedure:

-

Place the granulated tin and the deuterated nitrobenzene in a round-bottom flask fitted with a reflux condenser.

-

Add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require occasional cooling in an ice bath.

-

After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours to complete the reduction.

-

Cool the flask and make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

Steam distill the mixture to isolate the crude deuterated 2,4,6-trimethylaniline.

-

Extract the distillate with diethyl ether.

-

Dry the ether extract over anhydrous potassium hydroxide pellets.

-

Filter and remove the ether by distillation. The crude product is then ready for purification.

-

Purification of Deuterated 2,4,6-Trimethylaniline

Purification is crucial to remove any unreacted starting materials, by-products, and to ensure high chemical and isotopic purity. A combination of distillation and salt formation/recrystallization is recommended.

Fractional Distillation

-

Procedure:

-

The crude deuterated 2,4,6-trimethylaniline is subjected to fractional distillation under reduced pressure.

-

Collect the fraction boiling at the expected temperature for 2,4,6-trimethylaniline (boiling point of non-deuterated is ~232 °C at atmospheric pressure, adjust for vacuum).

-

Purification via Hydrochloride Salt Recrystallization

For higher purity, conversion to the hydrochloride salt, followed by recrystallization, is an effective method.[7][8]

-

Procedure:

-

Dissolve the distilled deuterated aniline in a minimal amount of hot ethanol (B145695).

-

Slowly add a concentrated solution of hydrochloric acid in ethanol until precipitation is complete.

-

Cool the mixture to induce crystallization of the deuterated 2,4,6-trimethylaniline hydrochloride.

-

Collect the crystals by vacuum filtration and wash with cold ethanol.

-

Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

To regenerate the free base, dissolve the purified hydrochloride salt in water and add a concentrated sodium hydroxide solution until the solution is strongly alkaline.

-

Extract the liberated deuterated aniline with diethyl ether, dry the extract over anhydrous potassium hydroxide, and remove the solvent to yield the purified product.

-

The purification workflow is summarized in the following diagram:

Caption: Purification workflow for deuterated 2,4,6-trimethylaniline.

Data Presentation and Analysis

The success of the synthesis and purification is determined by the yield, chemical purity, and isotopic incorporation. The following tables provide a template for recording and presenting the quantitative data.

Table 1: Synthesis and Purification Yields

| Step | Starting Material | Starting Amount (g) | Product | Product Amount (g) | Yield (%) |

| Ring Deuteration | Mesitylene | Ring-deuterated Mesitylene | |||

| Methyl Deuteration | Ring-deuterated Mesitylene | Perdeuterated Mesitylene | |||

| Nitration | Perdeuterated Mesitylene | Deuterated Nitrobenzene | |||

| Reduction | Deuterated Nitrobenzene | Crude Deuterated Aniline | |||

| Purification | Crude Deuterated Aniline | Pure Deuterated Aniline |

Table 2: Purity and Isotopic Incorporation Analysis

| Analysis Technique | Parameter | Result |

| GC-MS | Chemical Purity | >99% |

| ¹H NMR | % Deuterium Incorporation (Aromatic) | >98% |

| ¹H NMR | % Deuterium Incorporation (Methyl) | >98% |

| ²H NMR | Confirmation of Deuterium Positions | Confirmed |

| High-Resolution Mass Spectrometry | Isotopic Distribution | M+12 peak as base peak |

The degree of deuterium incorporation can be quantitatively determined using ¹H NMR by comparing the integral of the residual proton signals to an internal standard.[9] ²H NMR provides direct evidence of deuterium incorporation at the expected positions.[9][10] High-resolution mass spectrometry is used to determine the isotopic distribution and confirm the mass of the perdeuterated product.[11][12][13][14][15]

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and purification of deuterated 2,4,6-trimethylaniline. By following the outlined procedures for deuteration, nitration, reduction, and purification, researchers can obtain this valuable isotopically labeled compound with high chemical and isotopic purity. The provided tables and diagrams serve as a framework for experimental planning, data recording, and process understanding. Careful execution of each step and rigorous analytical characterization are paramount to achieving the desired product quality for demanding research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]

- 5. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. almacgroup.com [almacgroup.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity and Stability of 2,4,6-Trimethylbenzeneamine-d11

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical quality attributes of 2,4,6-Trimethylbenzeneamine-d11, a deuterated analog of 2,4,6-trimethylaniline. The focus is on isotopic purity and chemical stability, which are paramount for its application as an internal standard in quantitative bioanalysis, in metabolic studies, and in the synthesis of complex deuterated molecules.[1][2] Given that specific proprietary data for this compound is not extensively published, this document outlines the established methodologies and expected outcomes for its quality assessment based on common practices for deuterated compounds.

Isotopic Purity: Quantification and Significance

Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule in which the intended hydrogen atoms have been replaced by deuterium (B1214612). High isotopic purity is crucial to minimize cross-contribution to the mass spectrometric signal of the non-labeled analyte, ensuring accuracy in quantitative assays.[1][3] For this compound, this involves the substitution of eleven hydrogen atoms with deuterium.

Data Presentation: Isotopic Purity Assessment

The isotopic purity of a batch of this compound is typically determined by mass spectrometry. The data is presented to show the distribution of isotopologues.

| Isotopologue | Description | Expected Relative Abundance (%) |

| d11 | Fully deuterated species | > 98% |

| d10 | Species with one less deuterium | < 2% |

| d9 | Species with two fewer deuteriums | < 0.5% |

| d0 | Unlabeled 2,4,6-Trimethylbenzeneamine | < 0.1% |

Note: These values represent a typical high-quality batch. Actual values are provided in the Certificate of Analysis for a specific lot.

Experimental Protocol: Determination of Isotopic Purity

The combined use of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive evaluation of isotopic enrichment and structural integrity.[1][4]

Objective: To quantify the isotopic distribution and confirm the positions of deuterium labels in this compound.

Method 1: High-Resolution Mass Spectrometry (LC-HRMS) [5]

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL. Also, prepare a solution of the non-deuterated analog at the same concentration.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap or Q-TOF, coupled with a liquid chromatography system.

-

Analysis:

-

Inject the non-deuterated standard to determine its retention time and establish the mass spectral profile, accounting for the natural abundance of isotopes like Carbon-13.

-

Inject the this compound sample.

-

Acquire full-scan mass spectra over the relevant m/z range.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected mass of the d11 isotopologue and other potential isotopologues (d10, d9, etc.).

-

Integrate the peak areas for each isotopologue in the mass spectrum.

-

Calculate the isotopic purity by comparing the peak area of the d11 ion to the sum of the areas of all related isotopologue peaks.[6][7]

-

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (B32938) or DMSO-d6.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the aromatic and methyl protons confirms a high degree of deuteration.

-

Acquire a ²H (Deuterium) NMR spectrum. This will show signals at the positions where deuterium has been incorporated, confirming the labeling pattern.[8]

-

-

Data Analysis: The relative integrals of any residual proton signals in the ¹H NMR spectrum can be used to estimate the percentage of non-deuterated species.

Workflow for Isotopic Purity Assessment

Caption: Workflow for determining the isotopic purity of this compound.

Stability of this compound

The stability of a deuterated compound is its ability to maintain both its chemical structure and its high isotopic enrichment over time and under various conditions. For this compound, key concerns are chemical degradation (e.g., oxidation) and isotopic exchange (H/D exchange), especially of the amine (-ND₂) deuteriums if exposed to protic solvents or moisture.

Data Presentation: Stability Assessment

Stability studies are conducted under controlled conditions. The results are typically presented by comparing the purity and isotopic enrichment at different time points to the initial values.

| Condition | Duration | Chemical Purity (%) | Isotopic Purity (% d11) |

| Long-Term | |||

| -20°C, dark | 12 Months | > 99.5% | > 98% |

| Accelerated | |||

| 40°C, 75% RH | 3 Months | > 99.0% | > 98% |

| Solution | |||

| In Acetonitrile, 4°C | 1 Month | > 99.5% | > 98% |

Note: These are representative data for a stable compound. Actual stability data should be generated for each specific batch and storage condition.

Experimental Protocol: Stability Study

Objective: To evaluate the chemical and isotopic stability of this compound under specified storage conditions.

-

Initial Analysis (T=0):

-

Perform a comprehensive analysis on a reference sample of the batch.

-

Determine the initial chemical purity using HPLC-UV.

-

Determine the initial isotopic purity using LC-HRMS as described previously.

-

-

Sample Storage:

-

Aliquot the compound into several vials suitable for the storage conditions.

-

Store the vials under the desired conditions (e.g., long-term at -20°C, accelerated at 40°C/75% relative humidity, in solution at 4°C).

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 6, 12 months), remove a sample from each storage condition.

-

Allow the sample to equilibrate to ambient temperature.

-

Re-analyze the sample for chemical purity (HPLC-UV) and isotopic purity (LC-HRMS).

-

-

Data Evaluation:

-

Compare the results from each time point to the initial (T=0) data.

-

A significant change in chemical purity or a decrease in the percentage of the d11 isotopologue would indicate instability under that specific condition.

-

Logical Flow for Stability Assessment Program

Caption: Logical workflow for a comprehensive stability assessment program.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. moravek.com [moravek.com]

- 3. benchchem.com [benchchem.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

A Technical Guide to Commercial Suppliers and Application of 2,4,6-Trimethylbenzeneamine-d11 Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers of 2,4,6-Trimethylbenzeneamine-d11, a deuterated internal standard crucial for quantitative analytical studies. It is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality reference materials and implementing robust analytical methodologies. This document outlines the available product specifications from leading suppliers, presents a generalized experimental protocol for its use, and visualizes key workflows.

Commercial Suppliers of this compound

The primary commercial suppliers of this compound as a reference standard are LGC Standards (incorporating products from Toronto Research Chemicals - TRC) and MedChemExpress. Both companies specialize in providing high-purity, stable isotope-labeled compounds for research and development purposes.

Data Presentation: Supplier and Product Information

The following table summarizes the available information for this compound reference standards from the identified suppliers. It is important to note that detailed quantitative data, such as precise purity and isotopic enrichment, are typically provided on the Certificate of Analysis (CoA) which accompanies the product upon purchase.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Available Pack Sizes | Notes |

| LGC Standards (TRC) | TRC-T796032 | 1126138-13-3 | C₉H₂D₁₁N | 146.27 | 5 mg, 50 mg | A Certificate of Analysis is provided with the product.[1] |

| MedChemExpress | HY-W704658 | 1126138-13-3 | C₉H₂D₁₁N | 146.27 | Not specified on website | Stated for use as an internal standard in NMR, GC-MS, or LC-MS. |

Experimental Protocols for Quantitative Analysis using Deuterated Internal Standards

While a specific protocol for this compound is dependent on the analyte and matrix, a generalized and robust methodology for the use of deuterated internal standards in LC-MS or GC-MS analysis is presented below. This protocol is based on established principles of quantitative analysis using stable isotope dilution.

Objective: To accurately quantify a target analyte in a sample matrix using this compound as an internal standard.

Materials:

-

This compound reference standard

-

High-purity solvent for stock solutions (e.g., methanol, acetonitrile)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sample matrix (e.g., plasma, urine, environmental sample)

-

Target analyte reference standard

-

LC-MS or GC-MS system

Methodology:

-

Preparation of Stock Solutions:

-

Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of a suitable solvent to create a stock solution of high concentration (e.g., 1 mg/mL).

-

Analyte Stock Solution: Prepare a stock solution of the non-labeled target analyte in a similar manner.

-

-

Preparation of Working Solutions:

-

IS Working Solution: Dilute the IS stock solution to a concentration that will yield a consistent and appropriate response in the analytical instrument when added to the samples. The optimal concentration should be determined during method development.

-

Analyte Working Solutions (for Calibration Curve): Prepare a series of dilutions from the analyte stock solution to create calibration standards at several concentration levels that span the expected range of the analyte in the unknown samples.

-

-

Sample Preparation:

-

To a fixed volume of each unknown sample, calibration standard, and quality control (QC) sample, add a precise and consistent volume of the IS working solution.

-

Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

-

-

Instrumental Analysis:

-

Analyze the prepared samples using a validated LC-MS or GC-MS method.

-

The mass spectrometer should be set to monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for each sample.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Logical Relationship of Internal Standard Usage

The following diagram illustrates the fundamental principle of using a deuterated internal standard to correct for variations in sample preparation and analysis.

Caption: Logic of using a deuterated internal standard for correction.

Experimental Workflow for Quantitative Analysis

The diagram below outlines the typical experimental workflow for a quantitative analysis utilizing a deuterated internal standard.

Caption: Workflow for quantitative analysis with an internal standard.

References

The Metabolism of 2,4,6-Trimethylaniline and the Anticipated Impact of Deuteration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of 2,4,6-trimethylaniline (B148799), a compound of interest in chemical synthesis and a known metabolite of certain azo dyes. Furthermore, this guide explores the theoretical impact of isotopic substitution, specifically deuteration, on its metabolic fate. This document is intended to serve as a resource for researchers in toxicology, drug metabolism, and medicinal chemistry, providing both established knowledge and a framework for future studies involving deuterated analogues.

Executive Summary

2,4,6-Trimethylaniline undergoes metabolic activation primarily through oxidation, a process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The key metabolic transformations involve N-oxidation and C-oxidation (hydroxylation of the methyl groups and the aromatic ring), leading to the formation of reactive metabolites. The N-hydroxylated metabolites are of particular toxicological significance as they are considered key intermediates in the mechanism of carcinogenicity for many aromatic amines. The introduction of deuterium (B1214612) at sites of metabolic oxidation is a well-established strategy to attenuate the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). This guide will detail the known metabolic pathways of 2,4,6-trimethylaniline and provide a theoretical framework for how deuterated analogues would be expected to alter this metabolism, supported by detailed experimental protocols for investigating these effects.

Metabolism of 2,4,6-Trimethylaniline

The metabolism of 2,4,6-trimethylaniline is characterized by several oxidative pathways. The primary routes of metabolism are N-oxidation and C-oxidation, which can lead to a variety of downstream products.

N-Oxidation Pathway

N-oxidation is a critical step in the bioactivation of many aromatic amines, including 2,4,6-trimethylaniline. This process, mediated by CYP enzymes, leads to the formation of N-hydroxy-2,4,6-trimethylaniline. This metabolite is unstable and can undergo further reactions, including conjugation or rearrangement. The formation of N-hydroxylated metabolites is strongly associated with the toxicological effects of 2,4,6-trimethylaniline, such as methemoglobinemia and its carcinogenic potential.[1][2]

C-Oxidation Pathways

In addition to N-oxidation, the methyl groups and the aromatic ring of 2,4,6-trimethylaniline are susceptible to hydroxylation. This can result in the formation of various metabolites, including:

-

Hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids (e.g., 3,5-dimethyl, 2- and 4-amino benzoic acids).[1]

-

Phenolic metabolites from direct aromatic ring hydroxylation.

-

Quinone and hydroquinone (B1673460) species, such as 2,6-dimethyl quinone and hydroquinone, which are also products of oxidative metabolism.[1]

These oxidative pathways represent detoxification routes, but can also lead to the formation of reactive intermediates.

Diagram: Proposed Metabolic Pathways of 2,4,6-Trimethylaniline

Caption: Proposed metabolic pathways of 2,4,6-trimethylaniline.

The Role of Deuteration and the Kinetic Isotope Effect

The substitution of a hydrogen atom with its heavier isotope, deuterium, can significantly slow down the rate of a chemical reaction if the cleavage of the C-H bond is the rate-limiting step. This is known as the deuterium kinetic isotope effect (KIE).[3] In the context of drug metabolism, deuteration at a metabolically labile position can decrease the rate of enzymatic oxidation at that site.[3][4]

For 2,4,6-trimethylaniline, deuteration could be strategically applied to:

-

The Amino Group (N-D₂): This would likely have a minimal effect on N-oxidation rates, as the key bond cleavage in some proposed mechanisms involves a C-H or electron transfer, not the N-H bond directly.

-

The Methyl Groups (e.g., -CD₃): Deuteration of the methyl groups is expected to significantly slow the rate of C-hydroxylation at that position. This could lead to "metabolic switching," where the metabolism is redirected towards other available pathways, such as N-oxidation or oxidation of the non-deuterated methyl groups.

-

The Aromatic Ring (Aryl-D): Deuteration of the aromatic ring could potentially slow the rate of aromatic hydroxylation, though this is often a less significant pathway compared to N- and methyl-oxidation for this compound.

Anticipated Quantitative Effects of Deuteration

| Parameter | Non-Deuterated 2,4,6-Trimethylaniline | Deuterated Analogue (e.g., CD₃-substituted) | Rationale |

| Rate of Methyl Hydroxylation | Baseline Rate | Decreased | KIE slows the rate of C-D bond cleavage by CYP enzymes. |

| Rate of N-Oxidation | Baseline Rate | Potentially Increased | Metabolic switching may occur if C-oxidation is blocked. |

| Overall Metabolic Clearance | Baseline Clearance | Likely Decreased | The major oxidative pathways would be slowed. |

| Half-life (t₁/₂) | Baseline Half-life | Likely Increased | A decrease in metabolic clearance leads to a longer half-life. |

Experimental Protocols

To investigate the metabolism of 2,4,6-trimethylaniline and its deuterated analogues, a series of in vitro experiments are typically employed.

In Vitro Metabolism using Liver Microsomes

This is a standard method to study Phase I metabolism.[5][6][7][8]

Objective: To determine the rate of disappearance of the parent compound and the formation of metabolites in the presence of liver microsomes.

Materials:

-

2,4,6-trimethylaniline and deuterated analogue(s)

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for analytical quantification

Procedure:

-

Prepare a stock solution of the test compound and internal standard in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

-

Incubate the mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the parent compound and identify metabolites.

Diagram: In Vitro Metabolism Experimental Workflow

Caption: General workflow for in vitro metabolism studies.

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of 2,4,6-trimethylaniline and its metabolites.[9]

Instrumentation:

-

A UPLC or HPLC system.

-

A tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column.[10]

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 1-10 µL.

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the parent compound and expected metabolites would need to be determined.

Synthesis of Deuterated Analogues

While specific protocols for 2,4,6-trimethylaniline are not detailed in the readily available literature, general methods for the synthesis of selectively deuterated amines can be adapted. For instance, the reduction of ynamides using deuterated reagents is a versatile method for producing amines with deuterium at specific positions.[11] For introducing a -CD₃ group, a common starting material would be deuterated methyl iodide (CD₃I) used in a suitable methylation reaction.

Conclusion

The metabolism of 2,4,6-trimethylaniline is a critical area of study due to its toxicological implications. The primary metabolic pathways involve N- and C-oxidation, mediated by CYP enzymes, leading to the formation of reactive intermediates. The strategic use of deuteration offers a powerful tool to modulate these metabolic pathways through the kinetic isotope effect. By slowing the rate of oxidation at specific sites, deuteration can alter the metabolic profile, potentially reducing the formation of toxic metabolites and increasing the compound's half-life. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of the metabolism of 2,4,6-trimethylaniline and its deuterated analogues, which will be crucial for a comprehensive understanding of its disposition and for the design of safer chemical entities.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the study of liver microsomes in the in vitro metabolism and toxicity evaluation of foodborne contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Characteristics of Deuterated Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical and chemical characteristics of deuterated aromatic amines. The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), imparts significant changes to the molecule's properties, offering profound implications for drug development, mechanistic studies, and advanced material science. This document provides a comprehensive overview of these effects, detailed experimental protocols for their synthesis and analysis, and visual representations of key concepts and workflows.

Core Physicochemical Properties: The Impact of Deuteration

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in aromatic amines introduces subtle yet significant alterations to their physical and chemical behavior. While the isotopes are electronically identical, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This fundamental difference is the origin of the unique characteristics of deuterated compounds.[1][2]

Basicity and pKa Values

Deuteration can influence the basicity of aromatic amines. Specifically, deuteration at the β-position to the nitrogen atom has been shown to increase the basicity of amines.[3][4] This is attributed to the stereoelectronic effect where the stronger C-D bond is a poorer hyperconjugative acceptor of the nitrogen lone pair electrons, making the lone pair more available for protonation. This results in a slight increase in the pKa of the corresponding ammonium (B1175870) ion.[4]

Table 1: Effect of β-Deuteration on the pKa of Aromatic Amines

| Compound | pKa (Non-deuterated) | pKa Change per Deuterium | Reference |

| Benzylamine | 9.33[5] | +0.02 | [4] |

| N,N-Dimethylaniline | 5.07 | +0.02 | [4] |

Note: The pKa values can vary slightly depending on the measurement conditions.

Spectroscopic Properties

The analysis of deuterated aromatic amines relies heavily on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for determining the degree and position of deuteration by observing the disappearance or reduction of proton signals.[6] The chemical shifts of the remaining protons are generally not significantly affected. ¹³C NMR can also be employed, with carbons attached to deuterium showing a characteristic multiplet due to C-D coupling and a slight upfield shift.[7][8]

-

Mass Spectrometry (MS): MS is a primary tool for confirming the incorporation of deuterium by detecting the increase in the molecular weight of the compound.[9] High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The C-D bond exhibits a stretching vibration at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H bond (around 2800-3000 cm⁻¹). Similarly, N-D stretching vibrations appear at lower wavenumbers than N-H stretches.[6]

The Kinetic Isotope Effect (KIE)

A cornerstone of the utility of deuterated compounds is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[10] For deuterated aromatic amines, the KIE is most pronounced in reactions where a C-H bond to the aromatic ring or an N-H bond of the amine group is cleaved in the rate-determining step.

The C-D bond has a lower zero-point energy than the C-H bond, and therefore requires more energy to break. This results in a slower reaction rate for the deuterated compound, leading to a primary KIE (kH/kD) value typically ranging from 6 to 8.[11] The observation of a significant primary KIE is strong evidence for the involvement of C-H or N-H bond cleavage in the rate-limiting step of a reaction.[11][12][13]

Secondary KIEs, where the C-D bond is not broken in the rate-determining step, are smaller (typically kH/kD ≈ 1-1.4) but can provide valuable information about changes in hybridization at the carbon atom during the reaction.[10]

Table 2: Representative Kinetic Isotope Effects in Reactions of Aromatic Amines

| Reaction Type | Deuterated Position | Typical kH/kD | Significance | Reference(s) |

| Electrophilic Aromatic Substitution | Aromatic C-D | ~1 (unless deprotonation is rate-limiting) | Indicates that C-H bond cleavage is not the rate-determining step.[14] | [14] |

| Nucleophilic Aromatic Substitution | Amine N-D | Can be significant if proton transfer is involved in the rate-determining step. | Elucidates the role of the amine proton in the reaction mechanism.[12] | [12] |

| Metabolic Oxidation (e.g., by Cytochrome P450) | Aromatic or Alkyl C-D | >1 | Slower metabolism of the deuterated drug.[2][] | [2][][16] |

Applications in Drug Development

The unique properties of deuterated aromatic amines have significant implications for the pharmaceutical industry.[17][18]

Enhanced Metabolic Stability

One of the most significant applications is the "deuterium switch," where hydrogen atoms at sites of metabolic oxidation are replaced with deuterium.[2][] Many drug molecules, including those containing aromatic amine moieties, are metabolized by cytochrome P450 enzymes, which often involves the cleavage of a C-H bond.[16] Due to the KIE, the C-D bond is broken more slowly, leading to a reduced rate of metabolism.[19][20] This can result in:

-

Improved Pharmacokinetic Profile: Increased plasma half-life and exposure of the drug.[21]

-

Reduced Dosage and Dosing Frequency: Maintaining therapeutic concentrations with lower or less frequent doses.[19]

-

Minimized Formation of Toxic Metabolites: Blocking metabolic pathways that lead to harmful byproducts.[2]

Caption: Impact of deuteration on the metabolic pathway of an aromatic amine.

Mechanistic Studies

Deuterated aromatic amines are invaluable tools for elucidating reaction mechanisms. By selectively labeling different positions of the molecule and measuring the KIE, researchers can pinpoint which bonds are broken in the rate-determining step of a reaction.[11] This is crucial for understanding enzymatic reactions, chemical synthesis, and degradation pathways.

Experimental Protocols

Synthesis of Deuterated Aromatic Amines

Several methods are available for the synthesis of deuterated aromatic amines, with the choice depending on the desired level and position of deuteration.[1][][22]

Protocol 1: Hydrogen-Deuterium Exchange using Deuterated Trifluoroacetic Acid (CF₃COOD) [16]

This method is effective for the deuteration of the aromatic ring, particularly for anilines and acetanilides.[16]

-

Materials: Aromatic amine or amide, deuterated trifluoroacetic acid (CF₃COOD), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

Place the aromatic amine/amide substrate in a round-bottom flask equipped with a magnetic stir bar.

-

Add CF₃COOD to the flask to act as both the solvent and the deuterium source.

-

Attach a reflux condenser and heat the mixture to reflux (typically around 110°C) with stirring.

-

Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to determine the extent of deuteration.

-

Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

Extract the deuterated product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude deuterated product.

-

Purify the product by column chromatography or recrystallization as needed.

-

Caption: Workflow for H-D exchange using deuterated trifluoroacetic acid.

Protocol 2: Divergent Synthesis from Ynamides [1][2]

This versatile, metal-free method allows for the selective deuteration at the α and/or β positions relative to the nitrogen atom.[1][2]

-

Materials: Ynamide precursor, deuterated triflic acid (TfOD), deuterated triethylsilane (Et₃SiD), non-deuterated triflic acid (TfOH), non-deuterated triethylsilane (Et₃SiH), dichloromethane (B109758) (CH₂Cl₂), appropriate workup and purification reagents.

-

Procedure for α,β-Deuteration:

-

Dissolve the ynamide in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add deuterated triflic acid (TfOD) dropwise to the stirred solution.

-

After a short period (e.g., 15 minutes), add deuterated triethylsilane (Et₃SiD) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting α,β-deuterated amine by column chromatography.

-

Note: By selecting the appropriate combination of deuterated and non-deuterated reagents (TfOH/TfOD and Et₃SiH/Et₃SiD), selective deuteration at either the α or β position can be achieved.[2]

Analytical Characterization

Protocol 3: Determination of Isotopic Purity by NMR and MS

-

¹H NMR Spectroscopy:

-

Prepare a solution of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (d1) for accurate integration.

-

Integrate the signal of a non-deuterated internal standard or a proton signal in the molecule that is not expected to be deuterated.

-

Integrate the residual proton signal at the position of deuteration.

-

Calculate the percentage of deuterium incorporation (%D) using the formula: %D = [1 - (Integral of residual C-H / Integral of reference proton)] x 100.[9]

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample.

-

Analyze the sample using an appropriate ionization technique (e.g., ESI, EI) on a mass spectrometer.

-

Compare the mass spectrum of the deuterated compound with that of its non-deuterated analog.

-

The shift in the molecular ion peak (M⁺) and the isotopic distribution pattern will confirm the incorporation of deuterium and can be used to estimate the average number of deuterium atoms per molecule.[9]

-

Caption: Logical workflow for the analytical characterization of deuterated compounds.

Conclusion

Deuterated aromatic amines represent a class of compounds with significant potential in both fundamental research and applied sciences, particularly in drug development. Their altered physicochemical properties, most notably the kinetic isotope effect, provide a powerful tool for enhancing the metabolic stability of pharmaceuticals and for elucidating complex chemical and biological mechanisms. A thorough understanding of their synthesis and analytical characterization is essential for harnessing their full potential. The methodologies and data presented in this guide offer a foundational resource for scientists and researchers working in this exciting and rapidly evolving field.

References

- 1. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 3. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Kinetic deuterium isotope effect in aromatic substitution - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 16. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Effect of Deuterium Substitution in Sympathomimetic Amines on Adrenergic Responses | Scilit [scilit.com]

- 21. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Health and Safety of 2,4,6-Trimethylbenzeneamine-d11

Disclaimer: This document provides a summary of available health and safety information. Specific safety data for 2,4,6-Trimethylbenzeneamine-d11 is limited. The data presented here is primarily for the non-deuterated analogue, 2,4,6-Trimethylaniline (CAS No. 88-05-1), and should be used as a surrogate with the understanding that the toxicological properties of deuterated compounds may differ. Researchers and drug development professionals should always consult the most current Safety Data Sheet (SDS) for the specific product they are using and perform their own risk assessments.

Chemical and Physical Properties

This compound is a deuterated isotopologue of 2,4,6-Trimethylaniline.

| Property | Value | Reference |

| Molecular Formula | C9H2D11N | [1][2] |

| Molecular Weight | 146.27 g/mol | [2] |

| Unlabelled CAS Number | 88-05-1 | [1] |

Toxicological Data

Acute Toxicity:

| Route of Exposure | Species | Value | Reference |

| Oral (LD50) | Rat (male) | > 950 - < 1400 mg/kg bw | [3] |

Health Effects:

| Effect | Description | Reference |

| Acute Effects | Can cause severe skin and eye irritation, with possible eye damage. Inhalation can irritate the nose and throat. High levels may lead to methemoglobinemia, characterized by headache, fatigue, dizziness, and cyanosis. In severe cases, it can cause respiratory distress, collapse, and death. | [4] |

| Chronic Effects | May cause skin allergies, leading to itching and rash upon subsequent low-level exposure. Potential for liver damage. There is concern that this material may cause cancer or mutations, though sufficient data is lacking for a definitive assessment. | [4][5] |

| Carcinogenicity | Limited evidence of a carcinogenic effect. | [5] |

| Reproductive Toxicity | Not adequately tested for its ability to affect reproduction. | [4] |

Hazard Identification and Classification

The non-deuterated analogue, 2,4,6-Trimethylaniline, is considered a hazardous substance.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

| H341 | Suspected of causing genetic defects. |

| H411 | Toxic to aquatic life with long lasting effects. |

Source: These are representative hazard statements for similar aromatic amines and may apply to 2,4,6-Trimethylaniline.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of the non-deuterated analogue, stringent safety protocols should be followed when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Use local exhaust ventilation at the site of chemical release.[4]

-

Enclose operations where possible to minimize exposure.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn. Do not allow contaminated clothing to remain in contact with the skin.[5]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage:

-

Avoid all personal contact, including inhalation.[5]

-

Keep containers tightly closed and store in a cool, dry, and well-ventilated area.

-

Keep away from ignition sources as the compound is combustible.[5]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Avoid contamination with oxidizing agents.[5]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[6]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Spill and Waste Disposal:

-

Minor Spills: Remove all ignition sources. Clean up spills immediately, wearing appropriate PPE.[5]

-

Major Spills: Evacuate the area and move upwind. Alert emergency responders.[5]

-

Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations.[5]

Visualized Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of aromatic amines like this compound.

Caption: Safe handling workflow for aromatic amines.

References

An In-Depth Technical Guide to the Applications of 2,4,6-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the applications of 2,4,6-trimethylaniline (B148799) (mesidine), a versatile aromatic amine. With its unique sterically hindered structure, this compound serves as a critical building block in the synthesis of a wide array of valuable molecules, from high-performance catalysts to vibrant dyes. This document details its primary applications, provides experimental protocols for key synthetic transformations, and presents quantitative data to inform research and development efforts.

Core Applications of 2,4,6-Trimethylaniline

2,4,6-Trimethylaniline is a cornerstone in modern organic synthesis, primarily utilized as a precursor for sophisticated ligands in catalysis and as a key component in the synthesis of anthraquinone (B42736) dyes.[1] Its bulky trimethyl-substituted phenyl group provides significant steric hindrance, a feature that is masterfully exploited to enhance the stability and performance of catalysts and to impart specific properties to dye molecules.

Synthesis of N-Heterocyclic Carbene (NHC) Ligands for Catalysis

A paramount application of 2,4,6-trimethylaniline is in the synthesis of N-heterocyclic carbene (NHC) ligands, which are integral components of modern organometallic catalysts, most notably the Grubbs' catalysts used in olefin metathesis.[2] The steric bulk of the 2,4,6-trimethylphenyl (mesityl) groups on the NHC ligand stabilizes the metal center and promotes high catalytic activity.[1]

The synthesis of these NHC ligands typically begins with the condensation of 2,4,6-trimethylaniline with glyoxal (B1671930) to form a diimine, which is then cyclized to form the imidazolium (B1220033) salt, the direct precursor to the NHC ligand.[3]

Precursor for Anthraquinone Dyes

2,4,6-Trimethylaniline is a key raw material in the manufacturing of certain anthraquinone dyes.[4] These dyes are valued for their brilliant colors and good fastness properties. A notable example is the synthesis of Acid Blue dyes, where 2,4,6-trimethylaniline is condensed with bromamine (B89241) acid in a copper-catalyzed nucleophilic aromatic substitution.[5]

Quantitative Data Presentation

The following tables summarize quantitative data for key reactions involving 2,4,6-trimethylaniline, providing a comparative overview of yields and performance.

Table 1: Synthesis of NHC Ligand Precursors from 2,4,6-Trimethylaniline

| Step | Product Name | Starting Materials | Reagents | Solvent | Yield |

| 1 | N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | 2,4,6-Trimethylaniline, Glyoxal (40% aq. solution) | - | Isopropyl alcohol | 91% |

| 2 | N,N'-Dimesitylethylenediamine Dihydrochloride | N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | Sodium borohydride, Hydrochloric acid | Tetrahydrofuran | - |

Table 2: Performance of a Palladium-NHC Catalyst in Suzuki-Miyaura Cross-Coupling

| Aryl Halide | Arylboronic Acid | Base | Solvent | Catalyst Loading (mol%) | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 1-2 | >95% |

| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 1-2 | >98% |

Table 3: Synthesis of an Acid Blue Dye Intermediate

| Reactants | Catalyst | Base | Solvent | Reaction Temperature | Reaction Time | Yield |

| Bromamine acid, 2,4,6-Trimethylaniline | Copper(I) chloride | Sodium bicarbonate | Water | 80 - 100 °C | 2 - 8 hours | 70 - 95% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2,4,6-trimethylaniline.

Synthesis of N,N'-Dimesitylethylenediimine (NHC Precursor)[6]

Materials:

-

2,4,6-Trimethylaniline (40.56 g, 0.300 mol)

-

Glyoxal (21.76 g of a 40% aqueous solution, 0.150 mol)

-

Isopropyl alcohol (200 mL)

-

Deionized water (50 mL)

Procedure:

-

In a 500-mL round-bottomed flask, dissolve 2,4,6-trimethylaniline in 150 mL of isopropyl alcohol with magnetic stirring.

-

In a separate flask, dilute the 40% aqueous glyoxal solution with 50 mL of deionized water and 50 mL of isopropyl alcohol.

-

Pour the diluted glyoxal solution into the aniline (B41778) solution.

-

Stir the resulting mixture at room temperature for 24 hours. A bright yellow precipitate will form.

-

After 24 hours, filter the suspension through a Büchner funnel and wash the precipitate with deionized water (2 x 100 mL).

-

Dry the solid in an oven at 40 °C under vacuum to a constant weight. This affords N,N'-dimesitylethylenediimine as a bright yellow solid.

General Protocol for the Synthesis of Acid Blue Dyes[5]

Materials:

-

Bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)

-

2,4,6-Trimethylaniline

-

Copper(I) chloride (catalyst)

-

Sodium bicarbonate

-

Water

-

Hydrochloric acid

-

Sodium chloride

Procedure:

-

In a reaction vessel, dissolve bromamine acid and 2,4,6-trimethylaniline in an aqueous solution of sodium bicarbonate.

-

Add a catalytic amount of copper(I) chloride to the mixture.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-8 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, cool the mixture and precipitate the dye by adding hydrochloric acid.

-

The dye can be further purified by "salting out" with sodium chloride, followed by filtration and drying.

Applications in Drug Development and Biological Considerations

While 2,4,6-trimethylaniline is not typically a core scaffold in final drug products, its derivatives are of interest in medicinal chemistry. The sterically hindered aniline motif can be incorporated into larger molecules to modulate their pharmacological properties.

It is crucial for drug development professionals to be aware of the metabolic fate and toxicological profile of any building block. Studies have shown that 2,4,6-trimethylaniline can be metabolized in vivo to N-hydroxylated metabolites.[6] The formation of such metabolites is a known activation pathway for some carcinogenic aromatic amines.[6] Indeed, long-term animal studies have suggested that 2,4,6-trimethylaniline may be a carcinogen in mice and rats.[7] This information is vital for the risk assessment of any potential drug candidate that may release 2,4,6-trimethylaniline as a metabolite.

Currently, there is a lack of direct evidence linking 2,4,6-trimethylaniline or its simple derivatives to specific biological signaling pathways. Its primary role in drug discovery is as a synthetic intermediate for creating more complex molecules that may, in turn, interact with biological targets.

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and workflows described in this guide.

References

The Discovery of Aromatic Amine Metabolites: A Technical Guide Using Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods for the discovery and quantification of aromatic amine metabolites using stable isotope-labeled standards. This powerful technique is essential for understanding the metabolic fate of aromatic amines, which are crucial in drug development, toxicology, and environmental science.

Core Principles of Stable Isotope Labeling for Aromatic Amine Metabolite Discovery

Stable isotope labeling is a robust technique for tracing and quantifying metabolites within complex biological systems.[1] By introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system, researchers can track the transformation of these labeled compounds.[1] The organism metabolizes these labeled precursors, incorporating the heavy isotopes into downstream metabolites.[1] Mass spectrometry (MS) is then used to differentiate between the labeled and unlabeled metabolites based on their mass-to-charge ratio (m/z), allowing for precise quantification and pathway elucidation.[2][3]

The primary advantages of using stable isotope-labeled standards in the analysis of aromatic amine metabolites include:

-

Accurate Quantification: Isotope dilution mass spectrometry, where a known concentration of a stable isotope-labeled analog of the analyte is spiked into the sample, is the gold standard for accurate quantification.[4] The labeled internal standard co-elutes with the endogenous analyte and experiences similar matrix effects during ionization, allowing for precise correction of signal variations.

-

Unambiguous Identification: The co-elution and specific mass shift of the labeled standard provide high confidence in the identification of the corresponding endogenous metabolite.

-

Metabolic Flux Analysis: By monitoring the rate of incorporation of the stable isotope label into downstream metabolites, it is possible to determine the rate of turnover through a metabolic pathway, providing a dynamic view of cellular metabolism.[1]

Experimental Workflows

The discovery and quantification of aromatic amine metabolites using labeled standards typically follow a structured workflow, from sample preparation to data analysis.

Detailed Experimental Protocols

The success of a stable isotope labeling experiment is highly dependent on the meticulous execution of the experimental protocols.[1]

Sample Preparation from Human Urine

-

Sample Collection and Storage: Collect urine samples in polypropylene (B1209903) tubes and store them at -80°C until analysis.

-

Thawing and Centrifugation: Thaw the urine samples on ice and centrifuge at 4°C to pellet any precipitates.

-

Spiking with Internal Standards: To a 1 mL aliquot of the urine supernatant, add a known concentration of the stable isotope-labeled internal standards for the target aromatic amine metabolites.

-

Enzymatic Hydrolysis (for conjugated metabolites):

-

Adjust the pH of the urine sample to 5.0 using an appropriate buffer (e.g., sodium acetate).

-

Add β-glucuronidase/arylsulfatase enzyme solution.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 hours or overnight) to deconjugate glucuronidated and sulfated metabolites.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the aromatic amine metabolites with a stronger organic solvent, often containing a small percentage of a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).[1]

-

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of aromatic amines due to its high sensitivity and selectivity.[5][6]

Table 1: Example LC-MS/MS Parameters for Aromatic Amine Metabolite Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| LC System | Agilent 1290 Infinity II or equivalent[6] |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent[7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Ion Source Temperature | 550°C |

| Multiple Reaction Monitoring | Two specific transitions monitored for each analyte and its labeled internal standard[6] |

Data Presentation and Interpretation

Quantitative data from the analysis of aromatic amine metabolites should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 2: Quantitative Performance Data for a Hypothetical Aromatic Amine Metabolite Assay

| Analyte | Retention Time (min) | MRM Transition (m/z) | Labeled IS MRM (m/z) | Limit of Quantification (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) |

| Metabolite A | 3.5 | 150.1 -> 94.1 | 156.1 -> 100.1 | 0.1 | 95.2 | 4.5 |

| Metabolite B | 4.2 | 166.1 -> 108.1 | 172.1 -> 114.1 | 0.2 | 98.1 | 3.8 |

| Metabolite C | 5.1 | 182.1 -> 124.1 | 188.1 -> 130.1 | 0.1 | 92.7 | 5.1 |

Data presented in this table is for illustrative purposes.

Principle of Isotope Dilution for Quantification

Metabolic Pathway Visualization

Understanding the metabolic fate of aromatic amines is a key objective. Stable isotope tracing can help elucidate these pathways.[2]

This technical guide provides a foundational understanding and practical framework for researchers and scientists engaged in the discovery and analysis of aromatic amine metabolites. The use of stable isotope-labeled standards, coupled with advanced analytical techniques like LC-MS/MS, offers unparalleled accuracy and insight into the metabolic fate of these important compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ovid.com [ovid.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. sciex.com [sciex.com]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: High-Throughput Analysis of 2,4,6-Trimethylaniline in Environmental Samples using 2,4,6-Trimethylbenzeneamine-d11 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Trimethylaniline (B148799) is an aromatic amine used in various industrial processes, including the synthesis of dyes and pharmaceuticals.[1] Its potential toxicity and environmental persistence necessitate sensitive and accurate methods for its quantification in complex matrices.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. The use of a stable isotope-labeled internal standard, such as 2,4,6-Trimethylbenzeneamine-d11, is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantitative analysis of 2,4,6-trimethylaniline in water and soil samples using this compound as an internal standard.

Principle

A known amount of this compound is added to each sample, calibrator, and quality control standard at the beginning of the sample preparation process. The deuterated internal standard co-elutes with the native analyte during GC separation and exhibits similar ionization behavior in the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during sample extraction, derivatization (if any), and injection can be effectively normalized, leading to highly reliable quantitative results.

Materials and Reagents

-

2,4,6-Trimethylaniline (analytical standard)

-

This compound (internal standard)[3]

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (GC grade)

-

Sodium sulfate (B86663) (anhydrous)

-